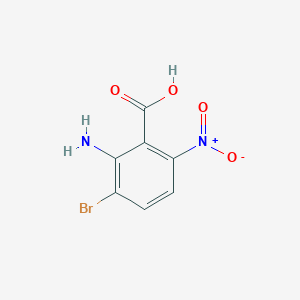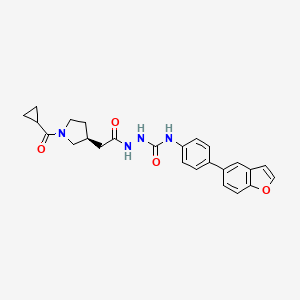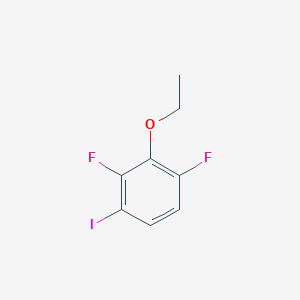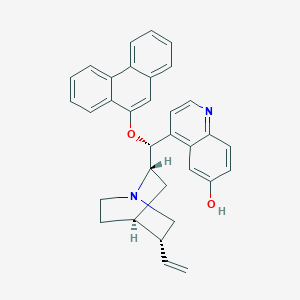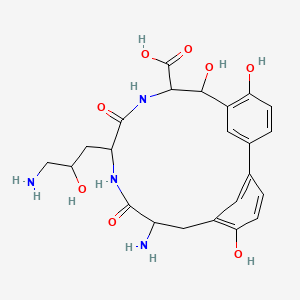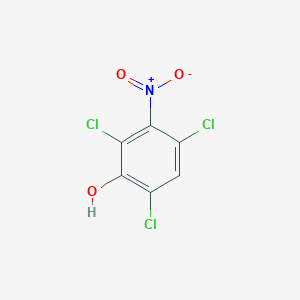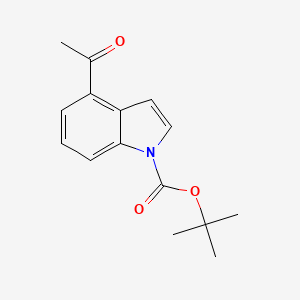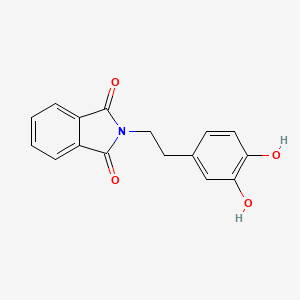
2-(3,4-Dihydroxyphenethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dihydroxyphenyl group attached to an ethyl chain, which is further connected to a dihydroisoindole-dione core. The presence of hydroxyl groups and the isoindole-dione structure contribute to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3,4-dihydroxyphenylacetic acid.
Formation of Intermediate: The acid is converted to its corresponding ethyl ester using ethanol and an acid catalyst.
Cyclization: The ester undergoes cyclization with phthalic anhydride in the presence of a base to form the isoindole-dione core.
Final Product: The intermediate is then subjected to reduction and further functionalization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines.
Neuroprotective Effects: It may modulate neurotransmitter levels and protect neurons from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: Shares the dihydroxyphenyl group but lacks the isoindole-dione structure.
Hydroxytyrosol: Contains a similar dihydroxyphenyl group but differs in the rest of the structure.
L-DOPA: A precursor to dopamine with a similar phenyl structure.
Uniqueness
2-[2-(3,4-dihydroxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the dihydroxyphenyl group and the isoindole-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-[2-(3,4-dihydroxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c18-13-6-5-10(9-14(13)19)7-8-17-15(20)11-3-1-2-4-12(11)16(17)21/h1-6,9,18-19H,7-8H2 |
Clé InChI |
FEHBTTCFVLUCPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


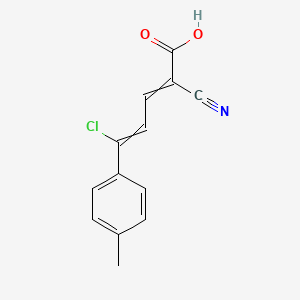

![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
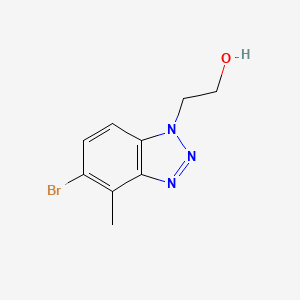
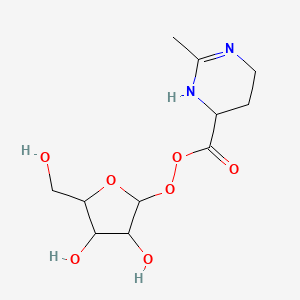
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
